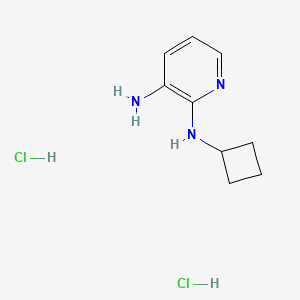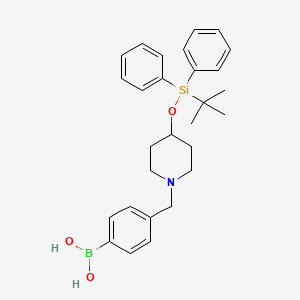
8-Fluoro-2-mercaptoquinazolin-4(3H)-one
Übersicht
Beschreibung
8-Fluoro-2-mercaptoquinazolin-4(3H)-one is a powerful fluorinated quinazolinone derivative with a wide range of potential applications in scientific and medical research. It has been studied for its potential to act as a potent inhibitor of the enzyme Phosphoinositide 3-kinase (PI3K), which is involved in many cellular processes. 8-Fluoro-2-mercaptoquinazolin-4(3H)-one has also been investigated for its ability to act as a potential therapeutic agent in cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- 8-Fluoro-2-mercaptoquinazolin-4(3H)-one is involved in various chemical synthesis processes. For instance, it undergoes phase-transfer catalyzed alkylation and cycloalkylation in the presence of different organohalogen compounds, demonstrating its versatility in chemical reactions (Khalil, 2005).
Antibacterial Applications
- Quinazoline derivatives, including those containing 8-Fluoro-2-mercaptoquinazolin-4(3H)-one, have been synthesized and tested for their antimicrobial activities. These compounds show significant potential in the development of new antibacterial agents (El-zohry et al., 2007).
Spectroscopic Studies
- The absorption spectra of derivatives like 5-fluoro-8-mercaptoquinoline have been studied in various pH environments, indicating the influence of the fluorine atom on the acidic and basic properties of the molecule. Such studies highlight the potential for detailed molecular understanding and applications in spectroscopy (Bankovskii et al., 1970).
Antifungal and Antitumor Applications
- Some fluoroquinolone derivatives, including those with 8-Fluoro-2-mercaptoquinazolin-4(3H)-one structure, have shown promising antifungal and antitumor activities. These compounds are effective against various fungi and cancer cell lines, making them potential candidates for the development of new drugs in these areas (Xu et al., 2007).
Green Chemistry Applications
- The compound has been utilized in the field of green chemistry, where deep eutectic solvents are employed for the eco-friendly synthesis of various derivatives. This approach demonstrates the compound's role in sustainable and environmentally friendly chemical processes (Komar et al., 2022).
Molecular Interaction Studies
- The interaction of fluorine-containing compounds like 8-Fluoro-2-mercaptoquinazolin-4(3H)-one with enzymes and other biological molecules is a subject of intense research. These interactions are crucial for understanding the biological activity and therapeutic potential of these compounds (Belyaeva et al., 2019).
Fluorescence and Phototoxicity Studies
- Research has also focused on the phototoxicity and fluorescence properties of fluorine-substituted compounds. Understanding these properties is essential for their potential application in imaging and phototherapy (Marutani et al., 1993).
Eigenschaften
IUPAC Name |
8-fluoro-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALXNYUCBJSQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-mercaptoquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B1408334.png)
![[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1408335.png)
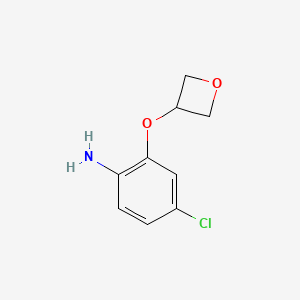
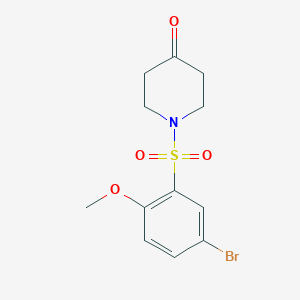
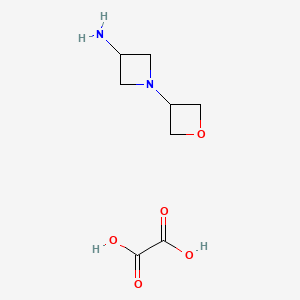
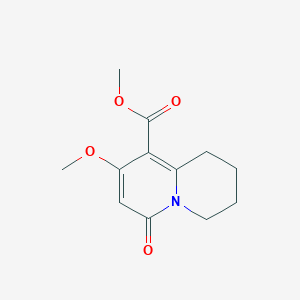

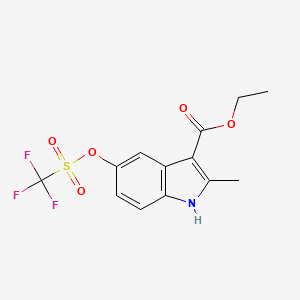
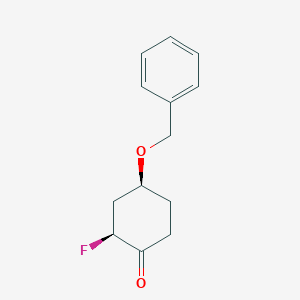
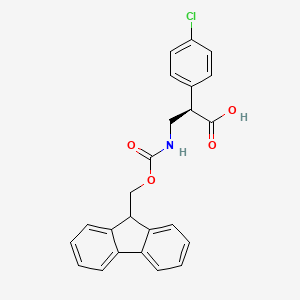
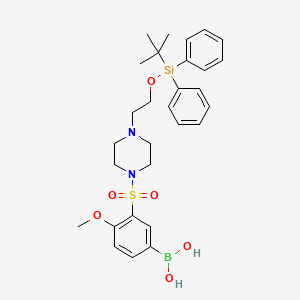
![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)
